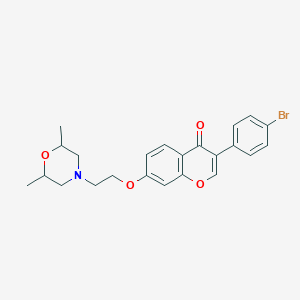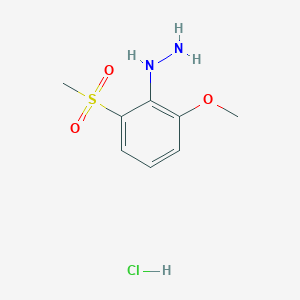
2-Chloro-6-methylpyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methylpyridin-4-ol: is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a hydroxyl group at the fourth position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylpyridin-4-ol can be achieved through several methods. One common method involves the nucleophilic substitution reaction of 2,6-dichloropyridine with a hydroxyl group donor under controlled conditions . Another method includes the microwave-assisted synthesis which has been shown to be efficient in producing this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. The use of microwave-assisted synthesis is also explored in industrial settings due to its efficiency and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-methylpyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction reactions: The hydroxyl group can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution reactions: Products depend on the nucleophile used.
Oxidation: Products include pyridine derivatives with oxidized functional groups.
Reduction: Products include reduced forms of the original compound.
Coupling reactions: Products are typically biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methylpyridin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-methylpyridin-4-ol involves its interaction with specific molecular targets. The chlorine and hydroxyl groups on the pyridine ring allow it to participate in various chemical reactions, influencing its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-methylpyridine: Similar structure but with the chlorine atom at the second position and a methyl group at the fourth position.
2-Chloro-6-methylpyridin-3-ol: Similar structure but with the hydroxyl group at the third position.
2-Chloro-6-iodo-5-methylpyridin-3-ol: Similar structure but with an iodine atom at the sixth position and a hydroxyl group at the third position.
Uniqueness: 2-Chloro-6-methylpyridin-4-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the chlorine, methyl, and hydroxyl groups in specific positions allows it to participate in unique chemical reactions and exhibit specific biological activities .
Eigenschaften
IUPAC Name |
2-chloro-6-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSODQDCJLIYQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide](/img/structure/B2997438.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2997440.png)
![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)
![5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2997442.png)

![4-(dimethylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2997446.png)
![5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2997447.png)
![methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride](/img/structure/B2997448.png)
![Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2997449.png)

![Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate](/img/structure/B2997456.png)

![1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2997459.png)
